molecular formula C22H14Cl2N4O6S B2765966 Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-60-2

Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2765966
M. Wt: 533.34
InChI Key: HWCARXWLLWJQTR-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H14Cl2N4O6S and its molecular weight is 533.34. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

  • Synthesis of Novel Heterocyclic Derivatives : Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, a compound with structural similarity, has been synthesized and explored for its potential to form various heterocyclic derivatives. This includes the formation of pyrimidine derivatives, which suggests that similar ethyl carboxylate compounds might be used to synthesize a wide range of heterocyclic compounds with potential pharmaceutical applications (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991).

  • Antibacterial Activity : Compounds synthesized from related structures, such as 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, have been evaluated for their antibacterial activities. This underscores the potential for compounds synthesized from Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate to also possess biological activities, which could be explored in antimicrobial studies (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany, 2014).

  • Anticancer Activity : The synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate derivatives has been studied for apoptosis-inducing effects in breast cancer, showcasing the potential of similar compounds for anticancer research. This implies that Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate could be investigated for its efficacy against various cancer cell lines (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, A. Boraei, 2020).

  • Heterocyclic System Synthesis : The compound's structure lends itself to the synthesis of diverse heterocyclic systems, such as the reaction of related compounds with alkyl mono- and di-halides to create new heterocyclic systems. This highlights the versatility of Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate in synthesizing complex heterocyclic molecules with potential for various scientific applications (S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015).

properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O6S/c1-2-34-22(31)18-14-10-35-20(25-19(29)11-3-8-15(24)16(9-11)28(32)33)17(14)21(30)27(26-18)13-6-4-12(23)5-7-13/h3-10H,2H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCARXWLLWJQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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